molecular formula C19H17ClN4O2S B2451637 N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide CAS No. 941975-43-5

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide

Cat. No.: B2451637
CAS No.: 941975-43-5
M. Wt: 400.88
InChI Key: KWNYBAYKZCFOLQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a urea linkage, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 2-amino-4-methylthiazole-5-carboxylic acid in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid, which is then benzylated using benzyl chloride in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3-(4-fluorophenyl)ureido)-4-methylthiazole-5-carboxamide
  • N-benzyl-2-(3-(4-bromophenyl)ureido)-4-methylthiazole-5-carboxamide
  • N-benzyl-2-(3-(4-methylphenyl)ureido)-4-methylthiazole-5-carboxamide

Uniqueness

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs .

Biological Activity

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a thiazole derivative characterized by its unique chemical structure, which includes a thiazole ring, a urea linkage, and a chlorophenyl group. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may function as an enzyme inhibitor, affecting metabolic pathways by binding to the active sites of enzymes. Additionally, it may modulate receptor activities, influencing signal transduction pathways within cells.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. For example, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
16fHepG26.19 ± 0.50
16fMCF-75.10 ± 0.40
40aMCF-722.04
40bHepG234.94

These findings suggest that modifications to the thiazole structure can enhance anticancer activity, with specific derivatives demonstrating superior efficacy compared to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory properties. Thiazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Research indicates that these compounds can significantly reduce inflammation in various animal models, suggesting their potential therapeutic applications in treating inflammatory diseases .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, thiazole derivatives have been reported to exhibit:

  • Antibacterial Activity : Certain thiazole compounds have shown effectiveness against a range of bacterial strains.
  • Antifungal Activity : Similar structures have demonstrated antifungal properties, making them candidates for further exploration in treating fungal infections .

Study on Anticancer Efficacy

A study conducted on thiazole derivatives revealed that this compound exhibited notable cytotoxicity against HepG2 and MCF-7 cell lines. The mechanism was linked to apoptosis induction via the caspase pathway, highlighting its potential as an anticancer agent .

In Vivo Studies

In vivo studies using animal models have corroborated the in vitro findings, showing that administration of this compound led to reduced tumor growth and improved survival rates in treated subjects compared to controls .

Properties

IUPAC Name

N-benzyl-2-[(4-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-16(17(25)21-11-13-5-3-2-4-6-13)27-19(22-12)24-18(26)23-15-9-7-14(20)8-10-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNYBAYKZCFOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure as described in Example 4, making variations only as required to use 4-chlorophenyl isocyanate in place of phenyl isocyanate to react with 2-amino-4-methylthiazole-5-carboxylic acid benzylamide, the title compound was obtained as a white solid in 62% yield; m.p.>300° C.; 1H NMR (DMSO-d6, 300 MHz) δ 9.14 (s 1H), 8.47 (t, J=6.0 Hz, 1H), 7.51-7.48 (m, 2H), 7.35-7.17 (m, 8H), 4.35 (d, J=5.7 Hz, 2H), 2.43 (s, 3H); 13C NMR (DMSO-d6, 75 MHz) δ 162.2, 140.1, 138.1, 129.2, 128.7, 127.7, 127.1, 126.8, 120.7, 43.0, 39.1; MS (ES+) m/z 401.0 (M+1).
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Yield
62%

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